N-tert-Butylglycine hydrochloride

Catalog No.
S693184
CAS No.
6939-23-7
M.F
C6H14ClNO2
M. Wt
167.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-Butylglycine hydrochloride

CAS Number

6939-23-7

Product Name

N-tert-Butylglycine hydrochloride

IUPAC Name

2-(tert-butylamino)acetic acid;hydrochloride

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

InChI

InChI=1S/C6H13NO2.ClH/c1-6(2,3)7-4-5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H

InChI Key

QORBVLNEGUIPND-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC(C)(C)NCC(=O)O.Cl

The exact mass of the compound N-Tert-butylglycine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56793. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-tert-Butylglycine hydrochloride (CAS 6939-23-7) is a sterically hindered, N-alkylated amino acid derivative supplied as a stable hydrochloride salt. In industrial and advanced academic procurement, it is sourced as a specialized building block for conformationally restricted peptidomimetics, peptoids, and multicomponent Ugi reaction libraries. The massive steric bulk of the tert-butyl group fundamentally alters the rotational freedom of the adjacent amide bond, making it a critical selection for chemists aiming to force specific secondary structures, such as polyproline type-I helices [1]. Furthermore, the hydrochloride salt form ensures high solubility in polar solvents and long-term shelf stability, mitigating the handling issues often associated with free-base aliphatic amino acids [2].

Substituting N-tert-Butylglycine hydrochloride with less hindered analogs, such as N-methylglycine (sarcosine) or unsubstituted glycine, compromises conformational control in downstream products. In peptoid synthesis, less bulky N-alkyl groups fail to restrict the amide bond, resulting in heterogeneous mixtures of cis and trans isomers rather than a single, predictable secondary structure[1]. Additionally, attempting to use the free base of N-tert-butylglycine instead of the hydrochloride salt introduces solubility bottlenecks in polar reaction media and increases susceptibility to oxidative or hygroscopic degradation during storage[2]. Consequently, for applications requiring strict stereochemical enforcement and reproducible processability, this specific sterically crowded hydrochloride salt is non-interchangeable.

Absolute Control of Peptoid Amide Bond Geometry

In the synthesis of peptoid oligomers, the steric bulk of the N-substituent dictates the cis/trans isomerization of the backbone amide bonds. N-tert-Butylglycine hydrochloride forces the adjacent amide bond to adopt an exclusive cis-geometry (>95%), a critical requirement for folding into specific secondary structures like polyproline type-I helices. In contrast, standard N-methylglycine (sarcosine) permits a dynamic equilibrium of cis and trans conformers, leading to unstructured oligomer mixtures [1].

Evidence DimensionAmide bond cis-geometry population
Target Compound Data>95% cis-conformer
Comparator Or BaselineN-Methylglycine (~50-60% cis-conformer depending on sequence)
Quantified DifferenceNear-total restriction to cis-geometry vs. mixed populations
ConditionsPeptoid oligomer backbone in solution

Enables the procurement of a building block that guarantees predictable, uniform folding in synthetic peptidomimetics.

Solid-Phase Coupling Processability and Reagent Selection

The extreme steric hindrance that makes N-tert-Butylglycine valuable also necessitates specific process adjustments during solid-phase peptide synthesis (SPPS). Standard carbodiimide-based coupling reagents yield poor incorporation (<10%) due to the crowded nitrogen. However, when paired with specialized reagents like pentafluorophenyl diphenyl phosphinate (FDPP) and DBU, coupling efficiencies exceed 95% on acid-sensitive 2-CTC resins [1]. Buyers must ensure their synthesis workflows are adapted for these highly reactive coupling conditions rather than relying on generic SPPS protocols.

Evidence DimensionSPPS Coupling Efficiency
Target Compound Data>95% yield using FDPP/DBU
Comparator Or BaselineStandard N-alkyl amino acids (>95% yield using standard DIC/Oxyma)
Quantified DifferenceRequires specialized phosphinate coupling to overcome steric block
ConditionsSolid-phase synthesis on 2-chlorotrityl chloride (2-CTC) resin

Informs process chemists that procuring this compound requires specific, highly reactive coupling reagents to achieve acceptable yields.

Selectivity in Ugi Multicomponent Reactions

In Ugi multicomponent reactions, the choice of the amino acid component heavily influences the reaction pathway and by-product formation. The massive steric bulk of N-tert-Butylglycine hydrochloride effectively suppresses unwanted side reactions, such as competitive O→α-N 1,4-acyl shifts, which are common with less hindered amines. This directs the intermediate exclusively toward the desired Mumm rearrangement, significantly improving the yield and purity of the target α-amino imides or complex cyclic scaffolds compared to unsubstituted glycine [1].

Evidence DimensionReaction pathway selectivity (Mumm rearrangement vs. 1,4-shift)
Target Compound DataStrongly favors Mumm rearrangement
Comparator Or BaselineUnsubstituted glycine (susceptible to competitive 1,4-shifts and over-alkylation)
Quantified DifferenceSuppression of competitive acyl shifts due to steric crowding
ConditionsUgi 4-center, 3- or 4-component reaction conditions

Maximizes target yield and simplifies purification in the generation of complex multicomponent pharmaceutical libraries.

Formulation Stability and Handling Superiority

Procuring the hydrochloride salt of N-tert-Butylglycine provides distinct handling advantages over the free base form. The HCl salt exhibits rapid and complete dissolution in polar solvents (such as water and methanol) required for standard coupling and multicomponent reactions. Furthermore, the salt form protects the secondary amine from oxidative degradation and reduces hygroscopicity, maintaining >99% purity over extended storage periods under standard laboratory conditions .

Evidence DimensionAqueous/Polar Solubility and Storage Stability
Target Compound DataHigh solubility, stable >99% purity
Comparator Or BaselineN-tert-Butylglycine free base (lower polar solubility, prone to degradation)
Quantified DifferenceEnhanced shelf-life and immediate processability in polar media
ConditionsStandard ambient storage and polar solvent formulation

Ensures reproducible dosing, prevents material loss due to degradation, and streamlines liquid handling in automated synthesis.

Conformationally Restricted Peptoid Therapeutics

Procured for synthesizing foldamers and peptidomimetics where forcing a polyproline type-I helical structure is required for target receptor binding, leveraging its strict cis-amide induction [1].

High-Fidelity Ugi Multicomponent Libraries

Selected as the amino acid input for generating diverse, high-purity α-amino imide libraries in medicinal chemistry, utilizing its steric bulk to prevent unwanted acyl shifts and side reactions [2].

Solid-Phase Synthesis of Bulky Peptides

Utilized in specialized solid-phase peptide synthesis (SPPS) workflows requiring highly reactive phosphinate coupling agents (e.g., FDPP) to successfully incorporate heavily hindered residues without sequence truncation [1].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

167.0713064 Da

Monoisotopic Mass

167.0713064 Da

Heavy Atom Count

10

UNII

B8Y856VH2E

Sequence

G

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H315 (60%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (40%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6939-23-7

Wikipedia

N-tert-butylglycine hydrochloride

Dates

Last modified: 08-15-2023

Explore Compound Types